molecular formula C13H14F4 B13254663 4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene

4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B13254663
M. Wt: 246.24 g/mol
InChI Key: YEUQSTZWVXJNPN-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclohexyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another approach involves radical trifluoromethylation, where the trifluoromethyl group is introduced into the benzene ring through radical intermediates. This method is particularly useful for incorporating trifluoromethyl groups into organic molecules .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that optimize reaction conditions for high yield and purity. For example, the development of scalable processes for similar compounds has been reported, focusing on optimizing reaction conditions and using safer reagents .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: The replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or nitrated compounds.

Scientific Research Applications

4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. The specific molecular targets and pathways involved depend on the compound’s intended application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(trifluoromethyl)benzene: A compound with a bromine atom instead of a cyclohexyl group.

    1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a cyclohexyl group.

    1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: Features an ethoxy group in place of the cyclohexyl group.

Uniqueness

4-Cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene is unique due to the combination of its cyclohexyl, fluorine, and trifluoromethyl groups. This unique structure imparts specific chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H14F4

Molecular Weight

246.24 g/mol

IUPAC Name

4-cyclohexyl-1-fluoro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C13H14F4/c14-12-7-6-10(8-11(12)13(15,16)17)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

YEUQSTZWVXJNPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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